1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile under specific reaction conditions.
Pyridine Ring Formation: The pyridine ring is introduced through a cyclization reaction involving appropriate precursors.
Imidazole Ring Formation: The imidazole ring is formed by reacting the intermediate with suitable reagents under controlled conditions.
Final Coupling: The final step involves coupling the oxadiazole, pyridine, and imidazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features and potential biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Research: The compound serves as a model for studying the reactivity and properties of oxadiazole-containing compounds.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione
- 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione
Uniqueness
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)-1H-imidazole-4-carboxamide is unique due to its combination of oxadiazole, pyridine, and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H22N6O2 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(cyclopropylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C19H22N6O2/c1-19(2,3)18-23-17(27-24-18)13-6-7-20-15(8-13)25-10-14(22-11-25)16(26)21-9-12-4-5-12/h6-8,10-12H,4-5,9H2,1-3H3,(H,21,26) |
InChI Key |
WQLBKERPWKXEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4CC4 |
Origin of Product |
United States |
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